molecular formula C28H24IN2PS B3039621 (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide CAS No. 122418-53-5

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide

Cat. No.: B3039621
CAS No.: 122418-53-5
M. Wt: 578.4 g/mol
InChI Key: XVTMSCBNJYLLGR-UHFFFAOYSA-M
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Description

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide is a complex organic compound that features a unique combination of imidazole and triphenylphosphonium moieties

Preparation Methods

The synthesis of (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide typically involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with triphenylphosphine in the presence of an iodinating agent. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may be carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, while the triphenylphosphonium group can facilitate cellular uptake. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar compounds to (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide include:

    (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;bromide: Similar structure but with a bromide ion instead of iodide.

    (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;chloride: Similar structure but with a chloride ion.

    (4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;fluoride: Similar structure but with a fluoride ion. The uniqueness of this compound lies in its specific iodide ion, which can influence its reactivity and interactions compared to its bromide, chloride, and fluoride counterparts.

Properties

IUPAC Name

(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2PS.HI/c1-32-28-27(29-26(30-28)22-14-6-2-7-15-22)31(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3,(H,29,30);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMSCBNJYLLGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(NC(=N1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24IN2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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